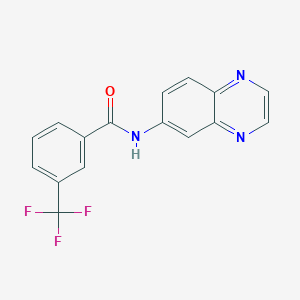![molecular formula C17H22BrNO3 B2539501 Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260839-85-7](/img/structure/B2539501.png)
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
The synthesis of Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate typically involves several steps. One common method includes the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of a tert-butyl ester group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives, often involving hydrogenation or the use of reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it often involves binding to receptors or enzymes, leading to changes in biological activity. The molecular targets and pathways involved are subjects of ongoing research and can provide insights into the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Tert-butyl 3-[(4-methylphenyl)methyl]-4-oxopiperidine-1-carboxylate These compounds share similar structures but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific bromine substituent, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLNAPMQLSYHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Furan-2-yl)-n-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide](/img/structure/B2539418.png)
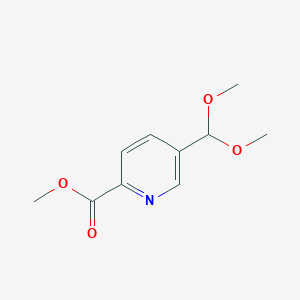
![5-Ethyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2539421.png)
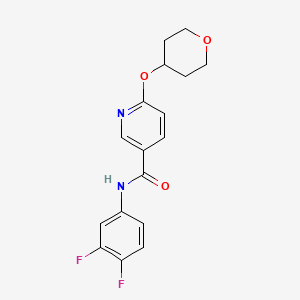

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)

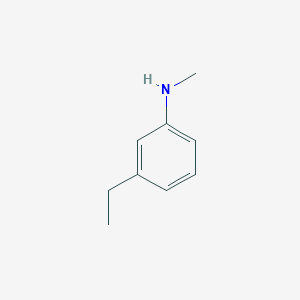
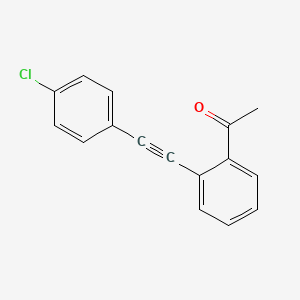

![N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2539436.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)
